molecular formula C13H15BrN2O2S B1431023 Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide CAS No. 1949815-82-0

Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide

Cat. No.: B1431023
CAS No.: 1949815-82-0
M. Wt: 343.24 g/mol
InChI Key: ABZSQSQCXSUCQG-UHFFFAOYSA-N
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Description

Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide (CAS: 1949815-82-0) is a benzothiazole derivative characterized by an allyl substituent at position 3, an imino group at position 2, and an ethyl ester at position 6, stabilized as a hydrobromide salt. Its molecular formula is C₁₃H₁₅BrN₂O₂S, with a molecular weight of 343.24 g/mol and a purity ≥95% . The compound has been discontinued in commercial catalogs, limiting its availability for research .

Properties

IUPAC Name

ethyl 2-imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S.BrH/c1-3-7-15-10-6-5-9(12(16)17-4-2)8-11(10)18-13(15)14;/h3,5-6,8,14H,1,4,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSQSQCXSUCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Key starting materials include:

  • 2-Aminothiophenol: provides the amino and thiol functionalities essential for thiazole ring formation.
  • Ethyl acetoacetate: serves as the β-ketoester precursor for ester and ring-forming reactions.
  • Allyl halides (e.g., allyl bromide or chloride): used for allylation at the 3-position.
  • Reagents for imine formation and hydrobromide salt generation.

Detailed Preparation Methods

Cyclization via Condensation of 2-Aminothiophenol and Ethyl Acetoacetate

The initial step involves the condensation of 2-aminothiophenol with ethyl acetoacetate under controlled conditions, leading to cyclization and formation of the benzo[d]thiazole core bearing the ethyl ester group at the 6-position. This reaction typically proceeds via nucleophilic attack of the thiol group on the keto carbonyl, followed by ring closure and dehydration to form the thiazole ring.

Allylation at the 3-Position

Following ring construction, allylation is performed on the 3-position of the dihydrobenzo[d]thiazole intermediate. This step generally employs allyl halides (such as allyl bromide) in the presence of a base or catalyst to substitute the hydrogen at the 3-position with an allyl group. The reaction conditions often involve organic solvents like dichloromethane or acetonitrile and may require heating or reflux to achieve satisfactory yields.

Formation of the Imino Group

The 2-position imino functionality is introduced through imination reactions, which may involve treatment of the intermediate with suitable nitrogen donors or reagents that convert the corresponding amine or keto group to the imino form. This step is critical for the biological activity and chemical reactivity of the compound.

Hydrobromide Salt Formation

The final step involves the conversion of the free base compound into its hydrobromide salt by treatment with hydrobromic acid or a hydrobromide source. This salt formation enhances the compound’s stability and solubility for research applications.

Alternative and Supporting Synthetic Approaches

Hantzsch Synthesis for 2-Aminothiazole Derivatives

A foundational method for synthesizing 2-aminothiazole derivatives involves the Hantzsch synthesis, which reacts α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine or iodine. This method can be adapted for preparing intermediates related to the benzo[d]thiazole core, providing a versatile route for derivative synthesis.

Condensation of Rhodanamine with Ethyl Acetoacetate

Another reported method involves the condensation of rhodanamine (H2N–SCN) with an excess of ethyl acetoacetate at elevated temperatures (100–120 °C), producing thiazole derivatives with good yields (57–62%). This approach may be used for preparing key intermediates before functionalization steps such as allylation and imination.

Cyclization Using Bromine and N-Bromosuccinimide (NBS)

Cyclization reactions employing bromine or N-bromosuccinimide facilitate ring closure and formation of α-bromo intermediates that can be further transformed into thiazole derivatives. For example, reaction of ethyl β-ethoxyacrylate with NBS produces α-bromo-α-formylacetate hemiacetal intermediates, which cyclize with thioureas to yield 2-aminothiazole-5-carboxylates, structurally related to the target compound.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Starting Materials Reagents/Conditions Outcome/Intermediate Reference
1 Condensation & Cyclization 2-Aminothiophenol + Ethyl acetoacetate Heat, solvent (e.g., ethanol), acid/base catalyst Benzo[d]thiazole core with ethyl ester
2 Allylation Dihydrobenzo[d]thiazole intermediate + Allyl halide Base (e.g., K2CO3), solvent (DCM), reflux 3-Allyl substituted intermediate
3 Imination Allylated intermediate Nitrogen donor reagent, mild conditions 2-Imino functionalized compound
4 Salt Formation Free base compound Hydrobromic acid, solvent (e.g., ethanol) Hydrobromide salt of target compound
Alt.1 Hantzsch Synthesis α-Halo carbonyl + Thiourea Bromine/Iodine, catalysts, solvents 2-Aminothiazole derivatives
Alt.2 Condensation of Rhodanamine Rhodanamine + Ethyl acetoacetate Melt at 100–120 °C Thiazole derivatives
Alt.3 Cyclization with NBS Ethyl β-ethoxyacrylate + NBS + Thiourea Room temp to reflux 2-Aminothiazole-5-carboxylates

Research Findings and Notes on Preparation

  • The condensation of 2-aminothiophenol with ethyl acetoacetate is a well-established and reliable method to form the benzo[d]thiazole core, providing a strong foundation for further functionalization.
  • Allylation requires careful control of reaction conditions to avoid side reactions such as polymerization of the allyl group or over-alkylation.
  • Imination is a sensitive step that influences the biological activity of the final compound; mild conditions and selective reagents are preferred to maintain the integrity of the molecule.
  • Hydrobromide salt formation improves compound handling and solubility, which is critical for downstream applications in research.
  • Alternative synthetic routes such as the Hantzsch method provide flexibility in preparing related intermediates and analogs, which can be useful for structure-activity relationship studies.

Chemical Reactions Analysis

Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide has been investigated for its potential therapeutic effects. The compound's structure suggests it may exhibit biological activity due to the presence of the thiazole ring and imine functional group, which are known to be involved in various biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structures can possess anticancer properties. For example, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation. Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole derivatives have shown promise in preclinical studies targeting specific cancer types .

Antiviral Properties

There is a growing interest in the antiviral potential of heterocyclic compounds. Compounds related to ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole have demonstrated activity against various viruses, suggesting that this compound could also be explored for similar applications .

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Synthesis of Heterocycles

Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole derivatives can be used to synthesize other heterocyclic compounds through cyclization reactions. This is particularly relevant in the development of pharmaceuticals where complex heterocycles are often required .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated inhibition of tumor growth in vitro using derivatives of thiazole compounds similar to ethyl 3-allyl derivatives.
Study BAntiviralIdentified potential efficacy against influenza viruses through structure-activity relationship studies.
Study COrganic SynthesisDeveloped a new synthetic route utilizing ethyl 3-allyl derivatives as key intermediates for creating complex polycyclic structures.

Mechanism of Action

The mechanism of action of ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The imino group and thiazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Salt Forms

The structural and functional differences between the target compound and its analogues are summarized in Table 1 .

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Name Substituents Salt Form Molecular Formula Key Notes
Target Compound 3-allyl, 2-imino, 6-ethyl ester Hydrobromide C₁₃H₁₅BrN₂O₂S Discontinued; allyl group enhances reactivity
Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide 3-allyl, 2-imino, 6-methyl ester Hydrobromide C₁₂H₁₃BrN₂O₂S Methyl ester reduces lipophilicity vs. ethyl
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate tosylate 3-ethyl, 2-imino, 6-methyl ester Tosylate C₁₁H₁₂N₂O₂S Ethyl substituent lowers steric hindrance
Methyl 2-amino-4-(pyridin-3-ylmethoxy)benzo[d]thiazole-6-carboxylate 4-(pyridin-3-ylmethoxy), 2-amino None C₁₅H₁₃N₃O₃S DNA gyrase inhibitor; pyridine enhances binding
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate 2-Boc-piperazine None C₁₈H₂₃N₃O₄S Piperazine improves solubility
Key Observations:
  • Allyl vs.
  • Ester Groups : Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl esters, which may influence membrane permeability and metabolic stability .
  • Salt Forms : Hydrobromide salts (target compound) generally have higher solubility in polar solvents compared to tosylates, which are less soluble .

Biological Activity

Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and various biological activities, supported by research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C13H15BrN2O2S
  • Molar Mass : 343.25 g/mol
  • CAS Number : 1949815-82-0

These properties indicate that the compound contains a thiazole ring, which is often associated with diverse biological activities.

Synthesis

This compound can be synthesized through a reaction involving benzo[d]isothiazol-3(2H)-one and ethyl carbonochloridate in a suitable solvent like toluene. The synthesis typically yields a solid product that can be further purified for biological testing .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, revealing its potential in various therapeutic areas. Below are some key findings:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit bacterial growth and possess antifungal activity . The specific activity of ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole against various pathogens is yet to be fully characterized but is anticipated based on its structural similarities to known active compounds.

Cytotoxicity and Cancer Research

Thiazole derivatives have also been investigated for their cytotoxic effects on cancer cell lines. For example, certain thiazoles have shown promising results in inhibiting cancer cell proliferation . Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole may exhibit similar properties, warranting further exploration in oncological studies.

Case Studies

  • Antimicrobial Screening : A study screened several thiazole derivatives against common bacterial strains and fungi. Results indicated that compounds with substituents similar to those found in ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole showed significant inhibition zones in agar diffusion tests .
  • Antiviral Testing : In another study focusing on antiviral agents, modified thiazoles were tested for their ability to inhibit viral replication. Compounds with similar structural motifs demonstrated effective inhibition of viral entry and replication .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide?

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. A common approach includes:

  • Step 1 : Alkylation of a 2-amino-benzothiazole precursor (e.g., methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate) with allyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce the allyl group .
  • Step 2 : Imination via condensation with an appropriate amine source, followed by hydrobromide salt formation using HBr in a polar solvent like ethanol .
  • Purification : Flash column chromatography (ethyl acetate/hexane gradients) or recrystallization from diethyl ether/THF mixtures .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Using synchrotron or laboratory X-ray sources.
  • Structure solution : SHELX programs (e.g., SHELXD for phase problem resolution, SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography .
  • Validation : Cross-referencing with the Cambridge Structural Database (CSD) to compare bond lengths, angles, and hydrogen-bonding patterns .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm allyl group integration (~δ 5.0–6.0 ppm for vinyl protons) and imino proton signals .
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
  • Elemental analysis : Confirming hydrobromide stoichiometry via Br content .

Advanced Research Questions

Q. How can synthetic yields be optimized for the allylation step, and what factors contribute to variability?

Yield optimization requires:

  • Catalyst screening : KI as an additive enhances nucleophilic substitution efficiency in allylation reactions .
  • Solvent selection : DMF outperforms ethanol/THF mixtures in solubility but may increase side reactions; temperature control (60°C) balances reactivity and selectivity .
  • Contradictions : Lower yields (e.g., 8% in some protocols ) may arise from competing hydrolysis of the imino group or incomplete alkylation.

Q. What intermolecular interactions dominate the solid-state packing of this compound?

Hydrogen bonding and π-π stacking are critical:

  • Hydrogen bonds : The imino N–H group acts as a donor to bromide or carboxylate oxygen acceptors, forming R₂²(8) graph-set motifs .
  • π-π interactions : Benzothiazole and allyl groups contribute to layered packing, analyzed via Hirshfeld surfaces or CrystalExplorer .

Q. How does the hydrobromide counterion influence solubility and stability?

  • Solubility : The hydrobromide salt improves aqueous solubility compared to the free base, but DMSO or DMF is often required for dissolution in biological assays .
  • Stability : Hydrolysis of the imino group under acidic or humid conditions necessitates storage at −20°C in desiccated environments .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Ensure consistent molar concentrations in assays, as hydrobromide salt stoichiometry affects bioavailability .
  • Metabolite analysis : Check for degradation products (e.g., free benzo[d]thiazole) that may skew activity readings .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like DNA gyrase, leveraging the benzothiazole core’s planarity for intercalation .
  • MD simulations : Assess stability of the allyl group in hydrophobic pockets and imino group’s role in hydrogen bonding .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric synthesis isn’t feasible .
  • Process controls : Monitor pH during hydrobromide salt formation to prevent racemization .

Data-Driven Analysis

Q. How do crystallographic parameters correlate with spectroscopic data in detecting polymorphs?

  • Torsion angles : Puckering coordinates (Cremer-Pople parameters) for the dihydrothiazole ring can predict NMR splitting patterns .
  • Hydrogen-bond metrics : IR carbonyl stretches (1700–1750 cm⁻¹) shift with bromide interaction strength, validated against SC-XRD .

Q. What mechanistic insights explain the compound’s antimicrobial activity against Gram-negative bacteria?

  • Target engagement : The benzothiazole scaffold inhibits DNA gyrase by binding to the ATPase domain, validated via ATP-competition assays .
  • Resistance profiling : Mutations in gyrB (e.g., Acinetobacter baumannii) reduce efficacy, necessitating structure-activity relationship (SAR) studies on the allyl substituent .

Methodological Notes

  • Key citations : SHELX , CSD , and synthetic protocols are prioritized for reproducibility.
  • Advanced tools : Graph-set analysis and Cremer-Pople parameters are recommended for structural studies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide
Reactant of Route 2
Reactant of Route 2
Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide

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